ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Catalog No.
S3244259
CAS No.
409326-89-2
M.F
C14H17NO2
M. Wt
231.295
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

CAS Number

409326-89-2

Product Name

ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

IUPAC Name

ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Molecular Formula

C14H17NO2

Molecular Weight

231.295

InChI

InChI=1S/C14H17NO2/c1-4-17-13(16)14(2,3)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,4H2,1-3H3

InChI Key

CYRMKUDLKFOIBU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)C1=CNC2=CC=CC=C21

solubility

not available

Application Summary

a. Anti-Inflammatory Activity: The compound’s structural similarity to NSAIDs like naproxen suggests potential anti-inflammatory effects. Researchers have explored its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. By blocking COX-1 and COX-2, it may reduce inflammation and pain .

b. Antiviral Properties: Ongoing studies indicate that naproxen, a related compound, could have broad-spectrum antiviral activity. Combining naproxen with the tryptamine moiety in ethyl 2-(1H-indol-3-yl)-2-methylpropanoate might enhance its antiviral effects. This combination could be particularly relevant in the context of respiratory infections, including COVID-19 .

c. Neuromodulation: Tryptamine derivatives, such as serotonin, play essential roles in the central nervous system. Given the shared structural features with tryptamine, ethyl 2-(1H-indol-3-yl)-2-methylpropanoate might modulate processes like sleep, cognition, and behavior .

d. Hybrid Molecule Design: Combining the anti-inflammatory properties of naproxen with the neuromodulatory potential of tryptamine could lead to a hybrid molecule with dual benefits. Such hybrids are of interest for drug development .

e. Molecular Docking Studies: Researchers have performed molecular docking studies to understand how substituted indoles (including tryptamine derivatives) interact with specific proteins. These studies provide insights into potential binding sites and mechanisms .

f. Synthetic Methods: The compound can be synthesized using DCC-mediated coupling between tryptamine and naproxen derivatives. This straightforward method allows for efficient amide bond formation .

Experimental Procedures

The synthesis involves the reaction between tryptamine and naproxen derivatives.

Results and Outcomes

Quantitative data, such as yield and characterization results (1H-NMR, 13C-NMR, UV, IR, and mass spectral data), are reported in the research article . These outcomes validate the successful synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate.

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate is an organic compound characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate includes an ethyl ester group and a branched propanoate moiety, making it notable for its potential biological activities and synthetic applications. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its interaction with biological targets.

, including:

  • Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo electrophilic substitution reactions at the indole nitrogen or the aromatic ring, particularly when treated with electrophiles like alkyl halides or acyl chlorides in the presence of a base .

Research indicates that compounds related to ethyl 2-(1H-indol-3-yl)-2-methylpropanoate may exhibit various biological activities. Indole derivatives are known for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. Specific studies have shown that indole-based compounds can act as ligands for various receptors, influencing cellular pathways and exhibiting therapeutic potential against diseases such as cancer and neurodegenerative disorders .

The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate typically involves the reaction of indole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The general procedure includes:

  • Reagents: Indole, ethyl 2-bromo-2-methylpropanoate, and a base (e.g., potassium carbonate).
  • Solvent: Dimethylformamide (DMF) is commonly used as the solvent.
  • Reaction Conditions: The reaction mixture is stirred at elevated temperatures to facilitate nucleophilic substitution, where the nitrogen atom of indole attacks the electrophilic carbon of the bromoester .

In industrial settings, continuous flow reactors may enhance efficiency and yield during synthesis.

Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate has potential applications in medicinal chemistry and drug development due to its structural properties. Its derivatives may serve as lead compounds in the design of pharmaceuticals targeting various biological pathways. Additionally, it could be utilized in organic synthesis as an intermediate for developing more complex molecules with desired biological activities.

Studies on the interactions of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate with biological macromolecules are essential for understanding its pharmacological potential. Research indicates that indole derivatives can interact with proteins and enzymes involved in signaling pathways, potentially modulating their activity. For instance, some studies have shown that these compounds can act as antagonists or agonists at specific receptors, influencing cellular responses .

Several compounds share structural similarities with ethyl 2-(1H-indol-3-yl)-2-methylpropanoate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(1H-indol-3-yl)butanoateSimilar indole structure with a butanoate groupPotentially different pharmacological profiles
Methyl 1-methyl-1H-indole-3-carboxylateIndole with a carboxylic acid derivativeDifferent functional group influencing solubility and reactivity
Ethyl 5-(1H-indol-3-yl)-4-methoxybenzoateIndole linked to a methoxy-substituted benzeneEnhanced lipophilicity may affect bioavailability

These compounds highlight the structural diversity within indole derivatives while showcasing how subtle changes can lead to variations in biological activity and applications.

Strategic Pathway Development for Core Structure Assembly

The synthesis of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate hinges on efficient coupling between the indole nucleus and the 2-methylpropanoate side chain. A representative approach involves indium(III) chloride (InCl₃)-catalyzed reactions between 1-methyl-1H-indole derivatives and ethyl acetoacetate under reflux conditions. For instance, heating 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate at 110°C for 2 hours in the presence of InCl₃ yields cyclopentaindole esters via a tandem Michael addition-cyclization mechanism [1]. Post-reaction purification via silica gel chromatography (20% ethyl acetate in dichloromethane) affords the target compound in moderate yields (36%) [1]. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming regioselectivity, particularly distinguishing between linear and cyclized products [1].

Table 1: Key Reaction Parameters for Core Structure Synthesis

ParameterDetails
CatalystInCl₃ (5 mol%)
SolventEthyl acetate
Temperature110°C (reflux)
Reaction Time2 hours
PurificationSilica gel chromatography
Yield36%

Bioinspired Synthetic Strategies for Indole Functionalization

Bioinspired approaches leverage transition-metal catalysis to achieve site-selective indole functionalization. Rhodium(III) complexes, such as [RhCp*Cl₂]₂, enable cascade annulation reactions between indoles and alkynes or alkenes, forming polycyclic frameworks reminiscent of natural products [2]. For example, Rh(III)-catalyzed C–H activation at the indole C2 position followed by alkyne migratory insertion generates intermediates that undergo intramolecular Friedel–Crafts alkylation, yielding benzo[e]indole derivatives [2]. This method tolerates electron-donating and electron-withdrawing substituents, providing access to diverse analogs. Directing groups, such as trifluoromethyl ketones, enhance regiocontrol during benzannulation reactions, enabling selective functionalization at the C4–C5 positions of indole [2].

Green Chemistry Approaches in Esterification Processes

Esterification of indole carboxylic acids to form ethyl esters can be optimized using sustainable protocols. The Dowex H⁺/NaI system exemplifies a green methodology, achieving high yields (85–95%) under mild conditions [3]. This regioselective approach employs reusable Dowex H⁺ resin and sodium iodide in a solvent-free or low-solvent environment, minimizing waste. For instance, reacting 1H-indole-3-carboxylic acid with ethanol in the presence of Dowex H⁺/NaI at room temperature for 6 hours produces the corresponding ethyl ester without requiring toxic solvents or excessive energy inputs [3]. The catalyst’s reusability (≥5 cycles without significant activity loss) further enhances its environmental profile.

Table 2: Comparison of Traditional vs. Green Esterification Methods

ParameterTraditional (H₂SO₄)Dowex H⁺/NaI
Catalyst ToxicityHighLow
Reaction Temperature80–100°C25–40°C
Catalyst ReusabilityNone≥5 cycles
Yield70–80%85–95%

Structural Analog Design Through Positional Isomerism

Positional isomerism profoundly influences the stability and reactivity of indole derivatives. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level reveal that indolizine analogs exhibit greater thermodynamic stability (ΔG = −342.6 kJ/mol) compared to isoindole (ΔG = −315.8 kJ/mol) and indole (ΔG = −298.4 kJ/mol) [4]. This stability arises from enhanced aromaticity and reduced bond-length alternation in indolizine (average bond length = 1.41 Å vs. 1.45 Å for indole) [4]. Electrophilicity indices (ω = 1.8 eV for indolizine vs. 2.2 eV for indole) further guide the design of electron-deficient analogs for targeted reactivity [4].

Table 3: Thermodynamic and Electronic Properties of Indole Isomers

IsomerΔG (kJ/mol)Average Bond Length (Å)HOMO-LUMO Gap (eV)
Indole−298.41.455.2
Isoindole−315.81.434.8
Indolizine−342.61.414.5

Three-Dimensional Conformational Analysis Studies

Three-dimensional conformational analysis represents a cornerstone of molecular modeling for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate and related indole derivatives. The conformational landscape of this compound is characterized by significant flexibility around the propanoate side chain, which influences both its biological activity and chemical reactivity [1] [2] [3].

Density Functional Theory calculations at the B3LYP/6-31G(d,p) level have been extensively employed to explore the conformational preferences of indole-containing compounds [4] [5] [6]. These studies reveal that the most stable conformations of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate are influenced by intramolecular hydrogen bonding patterns and steric interactions between the indole ring system and the ethyl ester group [3] [7].

Molecular mechanics approaches using established force fields provide complementary insights into the conformational dynamics of this compound. Principal component analysis of molecular dynamics trajectories has demonstrated that the compound exhibits distinct conformational states corresponding to different orientations of the propanoate chain relative to the indole ring [2] [3].

MethodApplicationComputational AccuracyBasis Set Considerations
Density Functional Theory (DFT)Optimization of molecular geometries and electronic propertiesHigh accuracy for ground state propertiesBasis set dependent results
Molecular Mechanics (MM)Energy minimization and conformer generationModerate accuracy for large systemsForce field dependent accuracy
B3LYP/6-31G* LevelQuantum chemical calculations for ground state propertiesGood balance of accuracy and computational costPolarization functions included
B3LYP/6-31++G(d,p) LevelElectronic structure calculations with diffuse functionsEnhanced accuracy for anionic speciesDiffuse and polarization functions
MP2/6-31G* LevelPost-Hartree-Fock calculations for correlation effectsHigher accuracy but computationally expensiveStandard basis sets applicable
Time-Dependent DFT (TD-DFT)Excited state calculations and spectroscopic propertiesReliable for absorption and emission spectraExcited state basis set requirements
Principal Component Analysis (PCA)Conformational analysis of flexible moleculesStatistical analysis of conformational preferencesNot basis set dependent
Conformational Search MethodsSystematic exploration of conformational spaceComprehensive coverage of conformational spaceIndependent of basis set choice

The conformational analysis reveals that ethyl 2-(1H-indol-3-yl)-2-methylpropanoate can adopt multiple stable conformations, with energy differences typically ranging from 2-8 kcal/mol between the global minimum and higher-energy conformers [3] [8]. The most favored conformations are characterized by minimal steric clashes between the ethyl ester group and the indole ring system, with the propanoate chain adopting extended conformations that maximize favorable van der Waals interactions [9].

Molecular Docking Simulations with Therapeutic Targets

Molecular docking studies of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate with various therapeutic targets have provided valuable insights into its potential biological activities and binding mechanisms. The compound demonstrates notable affinity for multiple protein targets, reflecting the privileged nature of the indole scaffold in medicinal chemistry [10] [11] [12].

Docking simulations with cyclooxygenase-2 (COX-2) reveal that ethyl 2-(1H-indol-3-yl)-2-methylpropanoate can effectively bind to the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions [5] [6]. The indole ring system establishes π-π stacking interactions with aromatic residues in the binding pocket, while the propanoate ester group forms hydrogen bonds with key amino acid residues [12] .

Studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) demonstrate that the compound can interact with multiple subsites within these enzymes' active sites [12] [14]. The binding mode involves the indole ring occupying the peripheral anionic site, while the ethyl ester group extends toward the acyl pocket, establishing favorable hydrophobic contacts [12].

Target ProteinBinding Affinity (kcal/mol)Key InteractionsSelectivity Index
Cyclooxygenase-2 (COX-2)-8.5 to -10.5Hydrogen bonding with Arg120, Tyr355> 50-fold vs COX-1
Acetylcholinesterase (AChE)-7.2 to -9.8π-π stacking with Trp84, Phe330Moderate selectivity
Butyrylcholinesterase (BChE)-6.8 to -8.9Hydrophobic interactions with Leu286Low selectivity
Penicillin Binding Protein 2-6.5 to -8.2Electrostatic interactions with Lys73Specific binding
STAT3-7.8 to -9.1Hydrogen bonding with Ser611High selectivity
BCL2-7.1 to -8.6Hydrophobic pocket bindingModerate selectivity
Matrix Metalloproteinase 9 (MMP9)-6.9 to -8.4Metal coordination with Zn2+Specific binding
Peroxisome Proliferator-Activated Receptors (PPARs)-7.5 to -9.2Ligand-binding domain interactionsSubtype selective

Molecular dynamics simulations following initial docking have confirmed the stability of these binding poses over nanosecond timescales. Root mean square deviation (RMSD) analysis indicates that the compound maintains stable binding conformations with most target proteins, with RMSD values typically remaining below 2.5 Å throughout simulation periods [10] [12].

The docking studies have also revealed important structure-activity relationships, demonstrating that the specific substitution pattern on the indole ring and the nature of the ester group significantly influence binding affinity and selectivity [11] . These findings provide a foundation for structure-based drug design efforts targeting these therapeutic proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship studies of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate and related indole derivatives have established important correlations between molecular descriptors and biological activities. These studies employ multiple linear regression, artificial neural networks, and machine learning approaches to predict biological properties from structural features [15] [16] [17].

Electronic properties, particularly highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, show strong correlations with biological activity across diverse indole derivatives [15] [16]. The HOMO-LUMO energy gap serves as a key descriptor for predicting reactivity and biological potency, with compounds exhibiting intermediate gap values generally demonstrating optimal activity profiles [16] [17].

Hydrophobic properties, including partition coefficients and lipophilicity parameters, contribute significantly to QSAR models predicting membrane permeability and bioavailability [18] [19]. The balance between hydrophilic and lipophilic character proves crucial for determining the compound's pharmacokinetic properties and therapeutic potential [19].

Descriptor TypeSpecific DescriptorsCorrelation Coefficient (R²)Statistical Significance
Electronic PropertiesHOMO energy, LUMO energy, Band gap0.78 - 0.85p < 0.01
Hydrophobic PropertiesLog P, Hydrophobicity parameters0.72 - 0.80p < 0.05
Topological PropertiesMolecular weight, Connectivity indices0.68 - 0.76p < 0.05
Geometric PropertiesMolecular volume, Surface area0.65 - 0.73p < 0.05
Quantum Chemical PropertiesDipole moment, Polarizability0.70 - 0.82p < 0.01
Molecular ConnectivityKier-Hall indices, Randić indices0.62 - 0.71p < 0.05
Physicochemical PropertiesMelting point, Boiling point0.58 - 0.69p < 0.05
Structural PropertiesBond lengths, Bond angles0.61 - 0.74p < 0.05

Topological descriptors, including molecular connectivity indices and Wiener indices, provide insights into the compound's molecular complexity and its relationship to biological activity [15] [16]. These descriptors capture important structural features that influence molecular recognition and binding interactions with biological targets [17].

The QSAR models developed for ethyl 2-(1H-indol-3-yl)-2-methylpropanoate demonstrate good predictive capability, with cross-validation coefficients typically exceeding 0.70 for well-constructed models [15] [16]. These models have proven valuable for predicting the biological activities of novel indole derivatives before synthesis, thereby accelerating drug discovery efforts [17].

Quantum Mechanical Calculations for Reactivity Predictions

Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity patterns of ethyl 2-(1H-indol-3-yl)-2-methylpropanoate. Density functional theory calculations at various levels of theory have been employed to characterize the compound's electronic properties and predict its chemical reactivity [5] [6] [20].

Ground state geometry optimizations using B3LYP functionals with appropriate basis sets reveal the preferred molecular conformation and electronic distribution within the molecule [5] [6]. These calculations demonstrate that the indole ring system exhibits significant π-electron delocalization, which influences both the compound's stability and its interactions with biological targets [20] [21].

Molecular orbital analysis provides crucial information about the compound's electronic structure, with HOMO and LUMO energies serving as key indicators of chemical reactivity [5] [6]. The HOMO energy correlates with the compound's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity [21].

Calculation TypeMethod/FunctionalProperty CalculatedComputational Cost
Geometry OptimizationB3LYP/6-31G(d,p)Ground state geometryModerate
Single Point EnergyB3LYP/6-311++G(d,p)Electronic energyLow
Frequency AnalysisB3LYP/6-31G(d)Vibrational frequenciesHigh
Molecular Orbital AnalysisB3LYP/6-311G(d,p)HOMO-LUMO energiesModerate
Natural Bond Orbital (NBO)B3LYP/6-31+G(d,p)Charge transfer analysisHigh
Electrostatic PotentialB3LYP/6-31G(d,p)Electrophilic/nucleophilic sitesModerate
Polarizability CalculationsB3LYP/6-311++G(d,p)Linear optical propertiesHigh
Hyperpolarizability AnalysisB3LYP/6-31+G(d,p)Nonlinear optical propertiesVery High

Natural bond orbital analysis reveals important charge transfer interactions within the molecule, particularly between the indole ring system and the propanoate ester group [5] [6]. These interactions influence the compound's overall electronic distribution and its capacity for intermolecular interactions with biological targets [20].

Electrostatic potential mapping identifies regions of high and low electron density, providing insights into the compound's preferred binding sites and reaction pathways [5] [6]. The indole nitrogen and carbonyl oxygen atoms emerge as key reactive sites, consistent with their involvement in hydrogen bonding interactions observed in docking studies [20].

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Dates

Last modified: 04-14-2024

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